N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a complex organic compound characterized by its unique functional groups and molecular structure. This compound contains a methoxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl group, which contribute to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
This compound is cataloged by several chemical suppliers, including EvitaChem and AA Blocks, indicating its availability for research purposes. The chemical structure can be represented through various identifiers such as CAS number 1448136-78-4, which facilitates its identification in scientific literature and databases .
N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE falls under the category of organofluorine compounds due to the presence of carbon-fluorine bonds. Organofluorine compounds are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals .
The synthesis of N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
The reaction conditions often require careful control of temperature and pressure, along with the use of catalysts to enhance yield. Common reagents may include bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitutions.
Key data points regarding the molecular structure include:
CC(C(=O)N(C(F)(F)F)c1ccccc1)C(C(=O)N(Cc1csc(c1)C)C)
.N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and sodium borohydride for reduction. Reaction conditions must be optimized to prevent degradation of sensitive functional groups.
The mechanism of action for N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE likely involves its interaction with biological targets such as enzymes or receptors.
Data from preliminary studies suggest that modifications in this compound's structure can lead to significant changes in its pharmacological profile.
Relevant data indicates that this compound exhibits interesting reactivity patterns that could be exploited in synthetic applications.
N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE has potential applications across several scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4